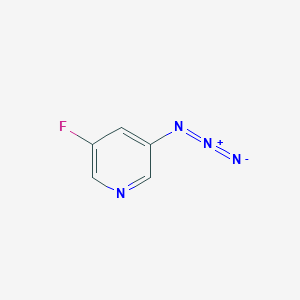

3-Azido-5-fluoropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

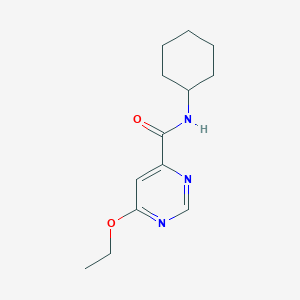

3-Azido-5-fluoropyridine is a halogenated azidopyridine, a compound that features both an azide group (N₃) and a fluorine atom attached to a pyridine ring. . The presence of both azide and fluorine groups imparts unique chemical properties, making it a valuable building block for further chemical synthesis and functionalization.

Mechanism of Action

Target of Action

Fluoropyridines, in general, have been known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

Azide-modified nucleosides, which are structurally similar to 3-azido-5-fluoropyridine, are known to be important building blocks for rna and dna functionalization by click chemistry based on azide-alkyne cycloaddition . This suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications

Pharmacokinetics

The presence of fluorine in the compound might influence its pharmacokinetic properties, as fluorine atoms are often introduced into lead structures to improve physical, biological, and environmental properties .

Result of Action

It’s worth noting that fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that this compound might have similar effects.

Action Environment

The suzuki–miyaura (sm) coupling reaction, which is often used in the synthesis of compounds like this compound, is known for its exceptionally mild and functional group tolerant reaction conditions, and its environmentally benign nature .

Biochemical Analysis

Biochemical Properties

They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of the azido group could potentially allow for interactions with various enzymes, proteins, and other biomolecules, but specific interactions of 3-Azido-5-fluoropyridine have not been reported yet.

Cellular Effects

Fluoropyrimidines, a related class of compounds, have been associated with cardiotoxicity, causing conditions such as angina, myocardial infarction, arrhythmias, heart failure, acute pulmonary edema, cardiac arrest, and pericarditis

Molecular Mechanism

The azido group could potentially undergo reactions such as Staudinger reduction or azide-alkyne cycloaddition, which could influence its interactions with biomolecules

Preparation Methods

The synthesis of 3-Azido-5-fluoropyridine typically involves the reaction of sodium azide with pyridine derivatives bearing halogen atoms. For instance, one method involves reacting sodium azide with 3,5-difluoropyridine under controlled conditions to selectively replace one of the fluorine atoms with an azide group . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 20°C. Industrial production methods may involve scaling up this reaction while ensuring safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

3-Azido-5-fluoropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often facilitated by copper (I) catalysts, to form triazoles through click chemistry.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common reagents used in these reactions include copper (I) catalysts for click chemistry, reducing agents like LiAlH₄ for reduction, and various oxidizing agents for oxidation reactions. Major products formed from these reactions include triazoles, amines, and other functionalized pyridine derivatives.

Scientific Research Applications

3-Azido-5-fluoropyridine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

Chemical Biology: The compound is used in click chemistry to tag biological molecules with fluorescent markers, aiding in the study of biological processes.

Materials Science: It is employed in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

Radiopharmaceuticals: Fluorinated pyridines, including this compound, are used in the synthesis of radiotracers for positron emission tomography (PET) imaging.

Comparison with Similar Compounds

3-Azido-5-fluoropyridine can be compared with other halogenated azidopyridines, such as:

4-Azido-3-fluoropyridine: Similar in structure but with the azide and fluorine groups in different positions, affecting its reactivity and applications.

3-Azido-4-fluoropyridine:

3,5-Diazido-4-fluoropyridine: Contains two azide groups, offering different reactivity and potential for forming more complex structures.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and suitability for various applications.

Properties

IUPAC Name |

3-azido-5-fluoropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN4/c6-4-1-5(9-10-7)3-8-2-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFMULOIIGQNAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

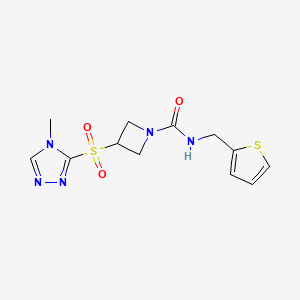

![3-Chloro-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2395486.png)

![N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbonyl)-N'-(4-methoxyphenyl)thiourea](/img/structure/B2395487.png)

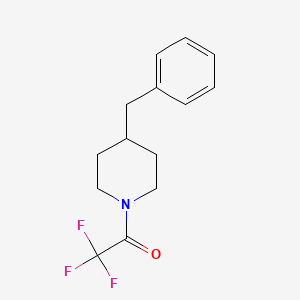

![[2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine](/img/structure/B2395488.png)

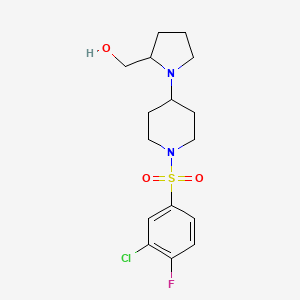

![N-[4-[Methyl-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2395490.png)

![1-[(5-Chloropyrazin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B2395493.png)

![4-[1-[3-(3,4-Dichlorophenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2395496.png)